molecular formula C15H12Br2 B3030591 2,6-Dibromo-9,9-dimethyl-9H-fluorene CAS No. 925889-85-6

2,6-Dibromo-9,9-dimethyl-9H-fluorene

Cat. No. B3030591
CAS RN: 925889-85-6
M. Wt: 352.06
InChI Key: ASUQXIDYMVXFKU-UHFFFAOYSA-N
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Description

2,6-Dibromo-9,9-dimethyl-9H-fluorene is a chemical compound with the empirical formula C15H12Br2 . It belongs to the class of fluorene derivatives and is characterized by its dibromo substitution at positions 2 and 6 on the fluorene core. The molecular weight of this compound is approximately 352.06 g/mol .


Synthesis Analysis

The synthesis of 2,6-dibromo-9,9-dimethyl-9H-fluorene involves bromination of 9,9-dimethyl-9H-fluorene using a suitable brominating agent (such as N-bromosuccinimide or bromine ). The reaction occurs at the 2 and 6 positions of the fluorene ring, resulting in the formation of the target compound. Detailed synthetic procedures and optimization conditions can be found in the literature .


Molecular Structure Analysis

The molecular structure of 2,6-dibromo-9,9-dimethyl-9H-fluorene consists of a fluorene core with two bromine atoms attached at positions 2 and 6. The compound adopts a planar geometry due to the conjugated π-electron system. The 3D representation of its structure can be visualized using computational tools .


Chemical Reactions Analysis

2,6-Dibromo-9,9-dimethyl-9H-fluorene serves as a precursor for various organic semiconducting polymers used in organic photovoltaic (OPV) devices. It also finds applications as a hole transport material in organic light-emitting diodes (OLEDs) . Researchers have explored its reactivity in Suzuki coupling reactions, C-H activation, and other transformations .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 177-181°C .

Scientific Research Applications

  • Lanthanide–Organic Frameworks : A study by Li et al. (2020) discusses the synthesis and structure of lanthanide coordination compounds using a structural modification of fluorene. These compounds exhibit excellent heat-resisting abilities and can be used as fluorescent probes for detecting various cations and anions, offering superior performance compared to other probes (Li, Zhou, Bai, & Xing, 2020).

  • OLED Materials Synthesis : Bai Xue-feng (2013) has synthesized 9,9-dimethyl-9H-fluoren-2-ylboronic acid, an important intermediate for OLED material production. The study focuses on the conditions influencing the reaction, achieving a high yield through a process that is both reasonable and time-efficient (Bai Xue-feng, 2013).

  • Polymer Synthesis : Hernandez et al. (2010) have synthesized a series of high-molecular-weight polymers using a metal-free superacid-catalyzed reaction with 9,9-dimethyl-9H-fluorene. The study highlights the potential of these polymers for creating flexible, transparent films, demonstrating their value in organic solvents (Hernandez et al., 2010).

  • Fluorescent Sensing Applications : The research by Ni et al. (2016) presents the synthesis of 4,4′-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid as a fluorescence sensor. It offers high efficiency for detecting trinitrophenol and acetate ions, with the potential for micromolar-level material detection (Ni, Yan, Zhang, Shang, Du, Li, Zhao, Wang, & Xing, 2016).

  • Fluorescence Probes for Solvation Dynamics : A study by Saroja et al. (2004) discusses the synthesis of new N-substituted 2-amino-9,9-dialkylfluorenes, which can serve as fluorescence probes for femtosecond solvation dynamics. This research opens up avenues for using these compounds in probing dynamic processes at the molecular level (Saroja, Pingzhu, Ernsting, & Liebscher, 2004).

Mechanism of Action

The exact mechanism of action for 2,6-dibromo-9,9-dimethyl-9H-fluorene in OPV and OLED devices involves its role as an electron donor or acceptor within the active layers. Its π-conjugated structure facilitates efficient charge transport and energy level alignment, contributing to device performance. Further studies are needed to elucidate specific interactions and charge transfer processes .

properties

IUPAC Name

2,6-dibromo-9,9-dimethylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2/c1-15(2)13-6-4-9(16)7-12(13)11-5-3-10(17)8-14(11)15/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUQXIDYMVXFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)Br)C3=C1C=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661479
Record name 2,6-Dibromo-9,9-dimethyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-9,9-dimethyl-9H-fluorene

CAS RN

925889-85-6
Record name 2,6-Dibromo-9,9-dimethyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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